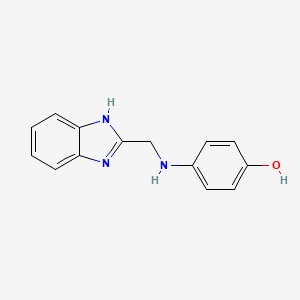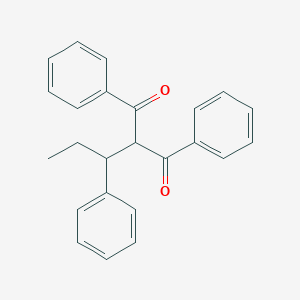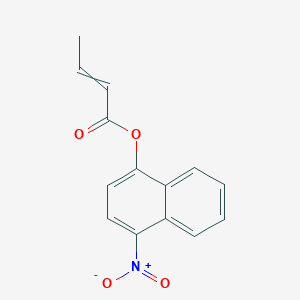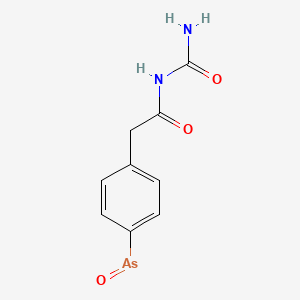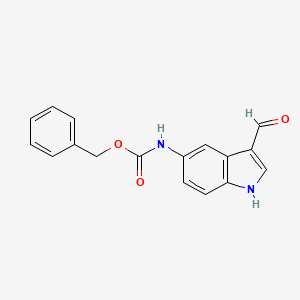
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzyl group, a formyl group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate typically involves the reaction of benzylamine with 3-formylindole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions can yield the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems could be employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: 3-carboxy-1H-indole derivatives.
Reduction: 3-hydroxymethyl-1H-indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学的研究の応用
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to therapeutic effects. The formyl group can also participate in biochemical reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
3-formylindole: Lacks the benzyl group but shares the formyl and indole moieties.
Benzylamine: Contains the benzyl group but lacks the formyl and indole moieties.
Indole-3-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carbonimidate group.
Uniqueness
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate is unique due to its combination of benzyl, formyl, and indole groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
6964-51-8 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC名 |
benzyl N-(3-formyl-1H-indol-5-yl)carbamate |
InChI |
InChI=1S/C17H14N2O3/c20-10-13-9-18-16-7-6-14(8-15(13)16)19-17(21)22-11-12-4-2-1-3-5-12/h1-10,18H,11H2,(H,19,21) |
InChIキー |
UPQCXWFVCCWWPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)NC=C3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)

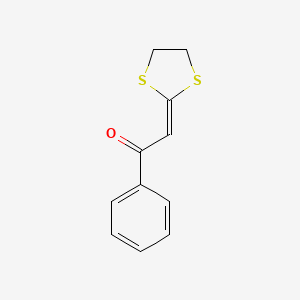
![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
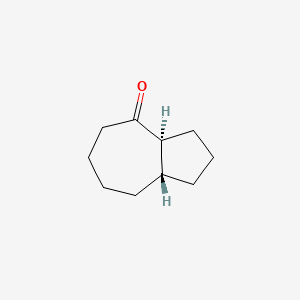
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)

![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)

